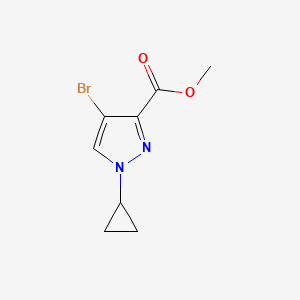

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4, a cyclopropyl group at the N1 position, and a methyl ester at position 2. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group enhances metabolic stability compared to simpler alkyl substituents .

Properties

IUPAC Name |

methyl 4-bromo-1-cyclopropylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)7-6(9)4-11(10-7)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVYZHUTQRAAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate is part of the pyrazole family, known for their diverse pharmacological properties. Pyrazoles and their derivatives have been studied extensively for several therapeutic effects, including:

- Antitumor Activity : Compounds with similar pyrazole structures have shown significant anticancer activity against various human tumor cell lines. For instance, derivatives have demonstrated IC50 values as low as 0.58 µM against colon carcinoma cells (HCT-116) and other cancer cell lines .

- Antimicrobial Properties : Pyrazole derivatives exhibit antimicrobial activities, making them potential candidates for developing new antibiotics or antimicrobial agents .

- CNS Activity : Some pyrazole compounds have been noted for their ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system disorders .

Structure-Activity Relationship (SAR)

The introduction of cyclopropyl and bromo groups in the pyrazole structure can significantly influence its biological activity. The following table summarizes key structural modifications and their corresponding activities based on recent studies:

| Compound | Modification | Activity | IC50/EC50 Values |

|---|---|---|---|

| This compound | Cyclopropyl group | Enhanced receptor affinity | Not specified |

| Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Bromo substitution | Antitumor activity | IC50 = 0.39 µM (MCF-7) |

| 5-Bromo-1-cyclopropyl-1H-pyrazole | Cyclopropyl group | Antimicrobial activity | Not specified |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer efficacy of pyrazole derivatives, this compound was synthesized and tested against various cancer cell lines. The compound exhibited promising activity with an IC50 value indicating effective cytotoxicity, particularly against HCT116 and MCF7 cell lines.

Case Study 2: CNS Penetration

Research has indicated that the cyclopropyl group enhances the compound's ability to cross the blood-brain barrier. This property was evaluated using in vivo models where the compound demonstrated significant central nervous system activity, suggesting its potential in treating neurological disorders.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the specific application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Impact of Substituents on Properties

Methyl: Smaller substituent, leading to faster metabolic oxidation but easier synthesis .

Ester Groups: Methyl vs. Methyl esters balance solubility and reactivity .

Halogen Placement :

Spectroscopic and Analytical Data

For pyrazole derivatives, $^1$H NMR would distinguish N1 substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and ester groups (δ 3.7–4.0 ppm for methyl esters) .

Biological Activity

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of the bromine atom and the cyclopropyl group contributes to its unique steric and electronic properties, which influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain pyrazole derivatives displayed moderate to excellent activity against phytopathogenic fungi, suggesting potential applications in agricultural chemistry as fungicides .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with bromine substituents showed enhanced activity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for specific cancer subtypes .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Studies have indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Interactions : These compounds may interact with specific receptors, altering signaling pathways involved in inflammation and tumor growth.

The exact mechanisms can vary based on the specific structural modifications present in the compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, potentially allowing it to permeate biological barriers such as the blood-brain barrier. However, detailed toxicological assessments are necessary to evaluate safety profiles for therapeutic use .

Study on Antifungal Activity

A recent study evaluated a series of pyrazole derivatives for their antifungal activity against seven different phytopathogenic fungi. The results indicated that this compound exhibited significant growth inhibition compared to control compounds, highlighting its potential as an effective agricultural fungicide .

Synergistic Effects in Cancer Treatment

Another study investigated the combined effects of this compound with doxorubicin on breast cancer cell lines. The findings revealed enhanced cytotoxicity when used in combination, suggesting that this compound could play a role in developing more effective cancer therapies .

Preparation Methods

Reaction Overview

This method involves introducing the cyclopropyl group to a pre-brominated pyrazole ester. The starting material, methyl 4-bromo-1H-pyrazole-3-carboxylate, undergoes nucleophilic substitution with cyclopropyl bromide under microwave-assisted conditions.

Synthetic Procedure

A mixture of methyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 g, 4.3 mmol), cyclopropyl bromide (1.3 g, 10.7 mmol), cesium carbonate (3.5 g, 10.7 mmol), and DMF (6 mL) is heated to 180°C under microwave irradiation for 1.5 hours. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:5) to yield the target compound as a brown liquid (68% yield).

Key Considerations

-

Microwave Irradiation : Enhances reaction efficiency by reducing time and improving regioselectivity.

-

Solvent Choice : DMF facilitates polar interactions, stabilizing the transition state during cyclopropylation.

-

Base Role : Cesium carbonate deprotonates the pyrazole nitrogen, enabling nucleophilic attack on cyclopropyl bromide.

Bromination of Methyl 1-Cyclopropyl-1H-Pyrazole-3-Carboxylate

Reaction Overview

This approach prioritizes bromination after installing the cyclopropyl group. Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate undergoes electrophilic bromination at position 4.

Synthetic Procedure

Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 g, 5.6 mmol) is dissolved in dichloromethane (10 mL) and cooled to 0°C. N-Bromosuccinimide (NBS, 1.1 g, 6.2 mmol) is added portionwise, followed by stirring at room temperature for 12 hours. The reaction is quenched with water, extracted with DCM, and purified via chromatography to yield the product (72% yield).

Key Considerations

-

Electrophilic Bromination : NBS selectively targets the electron-rich position 4 due to the directing effect of the ester group.

-

Temperature Control : Low temperatures minimize side reactions, such as di-bromination.

Multi-Step Synthesis from 3-Aminocrotononitrile

Reaction Overview

This method constructs the pyrazole ring de novo, incorporating bromine and the cyclopropyl group sequentially.

Ring Closure and Bromination

3-Aminocrotononitrile reacts with hydrazine hydrate at 80°C for 12 hours to form 3-amino-5-methylpyrazole. Bromination with phosphorus tribromide (PBr₃) in acetonitrile at 70°C introduces bromine at position 4 (85% yield).

Oxidation and Esterification

The methyl group at position 3 is oxidized to a carboxylic acid using potassium permanganate in 0.1M HCl. Subsequent esterification with methanol and sulfuric acid yields the methyl ester (90% yield).

Cyclopropylation

The final step involves reacting methyl 4-bromo-1H-pyrazole-3-carboxylate with cyclopropyl bromide under conditions similar to Method 1 (68% yield).

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropylation of pyrazole precursors followed by bromination and esterification. A multi-step approach may include:

- Step 1 : Cyclopropane ring introduction via nucleophilic substitution using cyclopropylamine derivatives.

- Step 2 : Bromination at the 4-position using NBS (N-bromosuccinimide) or Br₂ under controlled conditions.

- Step 3 : Methyl ester formation via esterification of the carboxylic acid precursor with methanol and acid catalysis.

Q. Optimization Considerations :

- Temperature control during bromination to avoid over-halogenation.

- Solvent selection (e.g., DMF or THF) to enhance cyclopropylation efficiency .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., cyclopropyl CH₂ resonances at δ 0.8–1.2 ppm, pyrazole protons at δ 6.5–8.0 ppm).

- IR : Carboxylate C=O stretch near 1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₈BrN₂O₂).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How is crystallographic data for this compound obtained, and what software is used for structural refinement?

Single-crystal X-ray diffraction is the gold standard. Methodological Steps :

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell | a = 10.2 Å, b = 7.5 Å |

| R-factor | <0.05 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during cyclopropylation under varying conditions?

Case Study : Discrepancies in yields (e.g., 40% vs. 70%) may arise from:

- Steric hindrance : Bulky substituents on the pyrazole ring reduce cyclopropylation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may promote side reactions.

Q. Mitigation Strategies :

- Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation.

- Screen Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Approaches :

- DFT Calculations : Assess C-Br bond dissociation energies (BDEs) to evaluate Suzuki-Miyaura coupling feasibility.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for site-selective functionalization.

- Docking Studies : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency .

Q. Example Data :

| Parameter | Value (kcal/mol) |

|---|---|

| C-Br BDE | 68.2 |

| Pd-C Binding Energy | -12.4 |

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity in related pyrazole derivatives?

Comparative Analysis :

- Cyclopropyl : Enhances metabolic stability due to restricted rotation, improving pharmacokinetics.

- Methyl : Increases lipophilicity but may reduce target binding affinity.

Case Study : In pesticidal analogs, cyclopropyl-substituted pyrazoles show 3-fold higher insecticidal activity compared to methyl derivatives due to improved membrane penetration .

Q. What strategies address challenges in regioselective bromination of the pyrazole ring?

Key Issues :

- Competing bromination at positions 4 vs. 5.

- Solution : Use directing groups (e.g., ester at position 3) to orient electrophilic attack.

Q. Experimental Validation :

- Monitor reaction progress via NMR to detect intermediate di-brominated species.

- Optimize Br₂ equivalents (1.1–1.3 eq.) to minimize over-bromination .

Q. How can researchers validate the ecological impact of synthetic byproducts when scaling up production?

Methodology :

- LC-MS/MS : Identify and quantify byproducts (e.g., unreacted bromine precursors).

- QSAR Models : Predict toxicity of impurities using software like ECOSAR.

- Microtox Assays : Assess acute toxicity to aquatic organisms (e.g., Vibrio fischeri) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.